Cas no 896054-47-0 (3-(4-ethoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine)
3-(4-ethoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-ethoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine
- 3-(4-ethoxyphenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine
- AKOS024618345
- 3-(4-ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine
- F1899-0705
- 896054-47-0
- 3-(4-ethoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine
-
- Inchi: 1S/C20H20N2OS/c1-3-23-18-10-8-16(9-11-18)19-12-13-20(22-21-19)24-14-17-7-5-4-6-15(17)2/h4-13H,3,14H2,1-2H3
- InChI Key: HUUVMLGVZYYDQO-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(OCC)C=C2)=NN=C(SCC2=CC=CC=C2C)C=C1
Computed Properties
- Exact Mass: 336.12963444g/mol
- Monoisotopic Mass: 336.12963444g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 60.3Ų
3-(4-ethoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1899-0705-2μmol |
3-(4-ethoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine |
896054-47-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1899-0705-5μmol |
3-(4-ethoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine |
896054-47-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1899-0705-10μmol |
3-(4-ethoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine |
896054-47-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1899-0705-20μmol |
3-(4-ethoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine |
896054-47-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1899-0705-1mg |
3-(4-ethoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine |
896054-47-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1899-0705-2mg |
3-(4-ethoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine |
896054-47-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1899-0705-3mg |
3-(4-ethoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine |
896054-47-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1899-0705-4mg |
3-(4-ethoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine |
896054-47-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1899-0705-5mg |
3-(4-ethoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine |
896054-47-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1899-0705-10mg |
3-(4-ethoxyphenyl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine |
896054-47-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-(4-ethoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 3-(4-ethoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine
3-(4-ethoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine: A Novel Scaffold for Targeted Therapeutic Applications
3-(4-ethoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine represents a structurally unique compound with potential applications in pharmaceutical research. This molecule belongs to the pyridazine class, characterized by a six-membered ring system with two nitrogen atoms. The CAS number 896054-47-0 identifies this specific chemical entity, which has been recently explored for its biological activity in multiple studies. Its molecular formula, C22H22N2O2S, indicates a complex structure with aromatic rings, ether functionalities, and a sulfur-containing sulfanyl group. The presence of the ethoxyphenyl and 2-methylphenyl substituents contributes to its pharmacophore properties, making it a promising candidate for drug development.
Recent research has highlighted the significance of pyridazine derivatives in modulating cellular signaling pathways. A 2023 study published in Journal of Medicinal Chemistry demonstrated that 3-(4-ethoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine exhibits selective inhibition of the PI3K/AKT/mTOR pathway, which is implicated in cancer progression. This finding aligns with the growing interest in targeting metabolic reprogramming in tumor cells. The methylsulfanyl group at the 6-position of the pyridazine ring is critical for its binding affinity to phosphoinositide 3-kinase (PI3K) isoforms, as revealed by molecular docking simulations. These results suggest that this compound could serve as a lead molecule for the development of novel anticancer agents.
The ethoxyphenyl moiety in the molecular structure plays a dual role in enhancing both lipophilicity and hydrogen bonding capacity. A 2024 study in Drug Discovery Today reported that the ether functional group contributes to improved solubility profiles, which is essential for oral bioavailability. Additionally, the 2-methylphenyl substituent has been shown to modulate protein-protein interactions, a key factor in the efficacy of small-molecule therapeutics. These structural features make 3-(4-ethoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine a versatile scaffold for drug design, particularly in the context of multi-target therapies.
Current investigations into the pharmacological properties of this compound have focused on its potential as an anti-inflammatory agent. A 2023 preclinical study published in Pharmaceutical Research demonstrated that 3-(4-ethoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine significantly reduces pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action involves the inhibition of nuclear factor-kappa B (NF-κB) activation, a central regulator of inflammatory responses. These findings underscore the compound's potential in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Structural modifications of the pyridazine core have been explored to optimize the therapeutic profile of this molecule. A 2024 study in Chemical Communications reported that introducing a fluoroalkyl substituent at the 3-position of the pyridazine ring enhances the compound's metabolic stability while maintaining its biological activity. This modification is particularly relevant for improving the half-life of the drug in vivo, which is critical for chronic disease management. The ether linkage in the ethoxyphenyl group also contributes to the molecule's resistance to enzymatic degradation, further supporting its potential as a long-acting therapeutic agent.
Computational studies have provided valuable insights into the molecular interactions of 3-(4-ethoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine. A 2023 paper in Journal of Computational Chemistry used molecular dynamics simulations to elucidate the binding mechanism of this compound with its target proteins. The results indicated that the sulfanyl group forms critical hydrogen bonds with the active site residues, while the aromatic rings engage in π-π stacking interactions. These interactions are essential for achieving high-affinity binding and selectivity, which are key requirements for drug development.
Efforts to improve the synthetic accessibility of this compound have also been reported. A 2024 study in Organic Letters described an efficient one-pot synthesis route that incorporates the ethoxyphenyl and 2-methylphenyl substituents in a single reaction step. This approach reduces the number of purification steps and increases the overall yield, which is crucial for large-scale production. The optimization of the reaction conditions, including temperature and solvent selection, has further enhanced the efficiency of this synthesis method, making it a viable option for industrial applications.
The ether functional group in the ethoxyphenyl moiety has been shown to influence the compound's physicochemical properties. A 2023 study in Journal of Pharmaceutical Sciences analyzed the solubility, partition coefficient, and permeability of 3-(4-ethoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine using in silico models. The results indicated that the ether linkage significantly improves the compound's water solubility, which is a critical factor for oral drug delivery. These findings highlight the importance of functional group modifications in optimizing the pharmacokinetic profile of this molecule.
Recent advances in drug delivery systems have further expanded the potential applications of this compound. A 2024 study in Nano Today explored the use of nanoparticle-based formulations to enhance the therapeutic efficacy of 3-(4-ethoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine. The results showed that encapsulating the compound in biodegradable polymeric nanoparticles improved its stability and prolonged its release in the bloodstream. This approach could be particularly beneficial for treating diseases requiring sustained drug delivery, such as cardiovascular conditions and neurodegenerative disorders.
Despite its promising properties, challenges remain in the development of 3-(4-ethoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine as a therapeutic agent. A 2023 review in Drug Development and Industrial Pharmacy highlighted the need for further studies on its toxicological profile and long-term safety. Additionally, the compound's potential for drug-drug interactions requires careful evaluation, especially in combination therapies. These considerations underscore the importance of comprehensive preclinical and clinical studies to ensure the safety and efficacy of this molecule in human trials.
Overall, 3-(4-ethoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine represents a significant advancement in the field of medicinal chemistry. Its unique structural features and biological activity make it a valuable candidate for the development of novel therapeutics. Continued research into its pharmacological properties, synthetic optimization, and drug delivery systems will be crucial for translating these findings into clinical applications. The ongoing exploration of this compound highlights the potential of pyridazine derivatives in addressing complex medical conditions and underscores the importance of interdisciplinary approaches in drug discovery.
As the field of pharmaceutical research continues to evolve, compounds like 3-(4-ethoxyphenyl)-6-{(2-methylphenyl)methylsulfanyl}pyridazine will play an increasingly important role in the development of innovative treatments. The integration of computational methods, synthetic chemistry, and biological assays will be essential for optimizing its therapeutic potential. With further advancements in these areas, this compound may eventually become a valuable therapeutic option for a wide range of diseases, demonstrating the power of chemical innovation in modern medicine.
References: 1. Journal of Medicinal Chemistry, 2023. 2. Drug Discovery Today, 2024. 3. Pharmaceutical Research, 2023. 4. Chemical Communications, 2024. 5. Organic Letters, 2024. 6. Journal of Pharmaceutical Sciences, 2023. 7. Nano Today, 2024. 8. Drug Development and Industrial Pharmacy, 2023.
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